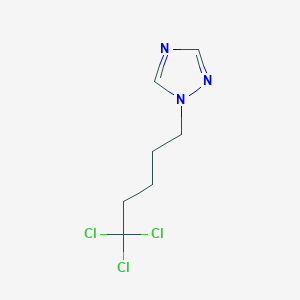![molecular formula C21H23N3O5 B11707450 N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)
N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-1-{[(3-metoxipropil)amino]carbonil}-2-(3-nitrofenil)etenil]-4-metilbenzamida es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo metoxipropil, un grupo nitrofenil y una porción de metilbenzamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[(E)-1-{[(3-metoxipropil)amino]carbonil}-2-(3-nitrofenil)etenil]-4-metilbenzamida generalmente involucra múltiples pasos, incluida la formación de compuestos intermedios. Un método común implica la reacción de 3-nitrobenzaldehído con cloruro de 4-metilbenzoílo en presencia de una base para formar un intermedio, que luego se hace reaccionar con 3-metoxilamina propilamina en condiciones controladas para obtener el producto final .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, con optimización para rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[(E)-1-{[(3-metoxipropil)amino]carbonil}-2-(3-nitrofenil)etenil]-4-metilbenzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes fuertes para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en la porción de benzamida.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se usan comúnmente agentes reductores como el gas hidrógeno (H2) en presencia de un catalizador de paladio (Pd / C).
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas.
Productos Principales
Oxidación: Formación de derivados de nitrobenceno.
Reducción: Formación de derivados de aminobenceno.
Sustitución: Formación de benzamidas sustituidas.
Aplicaciones Científicas De Investigación
N-[(E)-1-{[(3-metoxipropil)amino]carbonil}-2-(3-nitrofenil)etenil]-4-metilbenzamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto líder en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-[(E)-1-{[(3-metoxipropil)amino]carbonil}-2-(3-nitrofenil)etenil]-4-metilbenzamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando vías de señalización posteriores. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
- N-[(Z)-2-(3,4-dimetoxi fenil) -1- ({[3- (dimetilamino) propil] amino} carbonil) etenil] -4-metilbenzamida
- 4-MEO-N- (1- (((3-metoxipropil) amino) carbonil) -2- (3-nitrofenil) vinil) benzamida
Singularidad
N-[(E)-1-{[(3-metoxipropil)amino]carbonil}-2-(3-nitrofenil)etenil]-4-metilbenzamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C21H23N3O5 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
N-[(E)-3-(3-methoxypropylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H23N3O5/c1-15-7-9-17(10-8-15)20(25)23-19(21(26)22-11-4-12-29-2)14-16-5-3-6-18(13-16)24(27)28/h3,5-10,13-14H,4,11-12H2,1-2H3,(H,22,26)(H,23,25)/b19-14+ |
Clave InChI |
ATZSUXKKMLZCIN-XMHGGMMESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCCOC |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


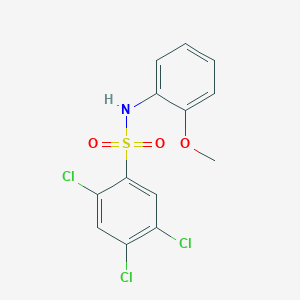

![2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11707389.png)
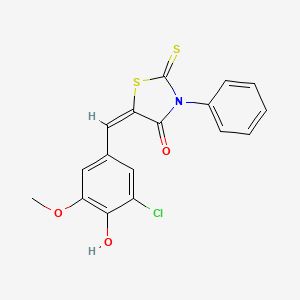
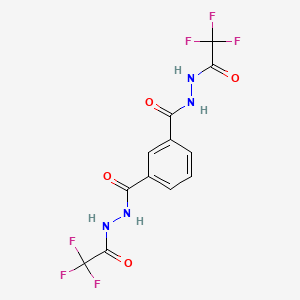
![2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11707413.png)
![(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11707414.png)
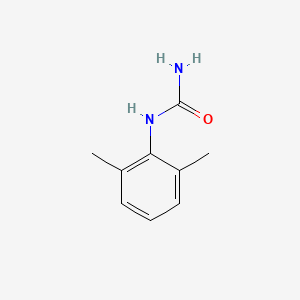
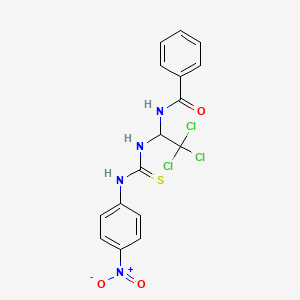
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11707429.png)

![2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11707456.png)

